Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the indole ring, with an ethyl acetate group attached to the 3rd position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate are currently unknown . Indole derivatives, to which this compound belongs, are known to play significant roles in various biological processes
Result of Action
Indole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anti-HIV-1 activity . .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to specific receptors on cell membranes, modulating their function and triggering downstream signaling cascades . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where these pathways are dysregulated.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromoindole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 5-bromoindole is reacted with ethyl bromoacetate under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Ester Hydrolysis: The ethyl acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the ester group.
Major Products
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)acetate: Similar structure but with a different substitution pattern.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Another indole derivative with different functional groups.
Uniqueness
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAIWTYKMSIQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444848 | |
Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72016-68-3 | |
Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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